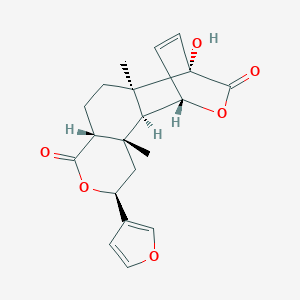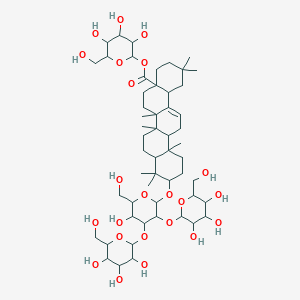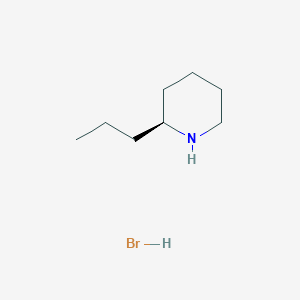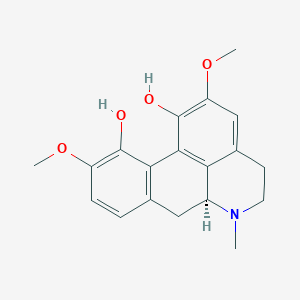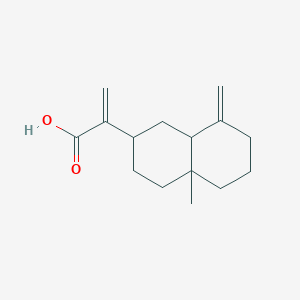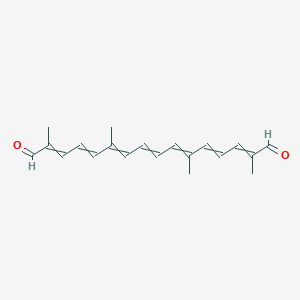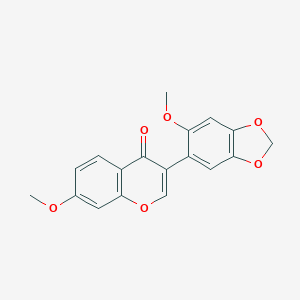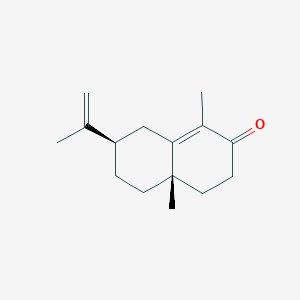
α-环酮
概述
科学研究应用
体内
In vivo studies have shown that alpha-cyperone has anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been shown to have anti-oxidant, anti-hyperlipidemic, and anti-diabetic effects. Alpha-cyperone has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to protect against oxidative stress.
体外
In vitro studies have shown that alpha-cyperone has anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Alpha-cyperone has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to protect against oxidative stress.
作用机制
α-香附酮通过多种分子靶标和途径发挥作用。 它激活核因子-E2-相关因子2 (Nrf2) 途径,从而增强抗氧化酶(如血红素加氧酶-1 (HO-1))的表达 . 此外,α-香附酮抑制核因子-κB (NF-κB) 途径,从而减少促炎细胞因子的产生 . 这些作用促成了它的抗炎和抗氧化特性。
生物活性
Alpha-cyperone has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. In addition, alpha-cyperone has been found to inhibit the growth of cancer cells, as well as its potential to protect against oxidative stress.
Biochemical and Physiological Effects
Alpha-cyperone has been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. In addition, alpha-cyperone has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been found to inhibit the growth of cancer cells, as well as its potential to protect against oxidative stress.
实验室实验的优点和局限性
The use of alpha-cyperone in laboratory experiments has several advantages, including its low cost, ease of synthesis, and wide availability. In addition, alpha-cyperone has been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. However, there are some limitations to using alpha-cyperone in laboratory experiments, including the lack of detailed information on its exact mechanism of action and its potential toxicity.
未来方向
The potential therapeutic applications of alpha-cyperone are still being explored. Future research should focus on elucidating its exact mechanism of action, as well as its potential toxicity. Additionally, further research should be conducted to explore the potential uses of alpha-cyperone in the treatment of various diseases, such as cancer and diabetes. Further research should also focus on exploring the potential synergistic effects of alpha-cyperone when combined with other compounds. Finally, research should be conducted to explore the potential of alpha-cyperone as a drug delivery system for various drugs.
生化分析
Biochemical Properties
Alpha-Cyperone interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the growth of various human fungal pathogens .
Cellular Effects
Alpha-Cyperone has been observed to have significant effects on cellular processes. It abolishes the IL-1β-induced production of inflammatory cytokines in isolated rat chondrocytes, such as cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) .
Molecular Mechanism
At the molecular level, Alpha-Cyperone exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits NF-κB activation by blocking its nuclear transfer, and decreasing the phosphorylation of mitogen-activated protein kinase (MAPKs) .
准备方法
α-香附酮可以通过多种方法获得,包括超临界流体萃取和柱色谱法。 一种方法是在超临界流体萃取后,使用硅胶柱色谱从香附子的精油中分离α-香附酮 . 这种方法可以静态或动态地进行,并添加助剂 .
化学反应分析
α-香附酮会发生多种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原的硼氢化钠 . 这些反应产生的主要产物包括α-香附酮的多种氧化和还原衍生物 .
相似化合物的比较
属性
IUPAC Name |
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFXJZXMWHNCEH-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197086 | |
| Record name | (+)-alpha-Cyperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-08-5 | |
| Record name | (+)-α-Cyperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-alpha-Cyperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CYPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of alpha-Cyperone against malaria?
A1: Alpha-Cyperone shows potential as an anti-malarial agent by targeting Odorant Binding Proteins (OBPs) in the Anopheles gambiae mosquito, the main vector for the malaria parasite Plasmodium falciparum. [] Molecular docking studies suggest that alpha-Cyperone binds strongly to OBP4, specifically interacting with amino acids Phe123, Ala106, Thr57, Ala52, Thr69, and Ile64 within the binding cavity. This interaction is believed to block the OBP4 receptor, leading to mosquito disorientation and potentially disrupting the mosquito's ability to locate human hosts. []
Q2: Are there any in vivo studies supporting the anti-malarial activity of alpha-Cyperone?
A2: While in silico studies show promising results, further in vivo studies are needed to confirm the efficacy and safety of alpha-Cyperone as an anti-malarial agent.
Q3: Does alpha-Cyperone exhibit any other biological activities besides its anti-malarial potential?
A3: Yes, research suggests that alpha-Cyperone might possess analgesic properties. A study evaluating the essential oil from fresh rhizomes of Cyperus rotundus, in which alpha-Cyperone is a major constituent, demonstrated significant reduction in pain response in an acetic acid-induced mice stretching model. []
Q4: What is the role of alpha-Cyperone in Xiang-Qi-Tang's therapeutic effects?
A4: Alpha-Cyperone is one of the major active components of Xiang-Qi-Tang, a traditional Chinese herbal formula. Studies show that alpha-Cyperone, along with other active components of Xiang-Qi-Tang, exhibits anti-inflammatory and anticoagulant properties in LPS-treated rat cardiac microvascular endothelial cells. [] This effect is attributed to the inhibition of MAPK and NF-κB signaling pathways, which are involved in inflammatory and coagulation responses. []
Q5: What are the structural characteristics of alpha-Cyperone?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of alpha-Cyperone, they do indicate its chemical structure as a sesquiterpene. Several studies mention techniques like GC-MS and NMR being used to identify and characterize alpha-Cyperone, confirming its structure and purity. [, , , , , , ]
Q6: How is alpha-Cyperone typically extracted and what is its yield from natural sources?
A6: Alpha-Cyperone is primarily obtained from natural sources, particularly the rhizomes of plants like Cyperus rotundus. Hydrodistillation is a common method for extracting the essential oil, which contains alpha-Cyperone. [] The yield of essential oil from fresh rhizomes of Cyperus rotundus was found to be 0.4%, with alpha-Cyperone constituting 3.11% of the essential oil composition. [] Supercritical fluid extraction (SFE) followed by molecular distillation is another method for obtaining a more refined extract enriched in alpha-Cyperone. []
Q7: Are there any known methods to synthesize alpha-Cyperone chemically?
A7: Yes, there are stereospecific synthetic routes available for producing (+)-alpha-Cyperone. [, ] These synthetic approaches provide alternative ways to obtain alpha-Cyperone besides extraction from natural sources.
Q8: Have any studies investigated the stability and formulation of alpha-Cyperone for potential therapeutic applications?
A8: While the provided research highlights the potential therapeutic benefits of alpha-Cyperone, there is limited information available regarding specific studies on its stability under various conditions or formulation strategies to improve its stability, solubility, or bioavailability.
Q9: Is there any information on the safety and toxicity of alpha-Cyperone?
A9: Although one study mentions the LD50 value of alpha-Cyperone suggesting its safety for use in natural repellent development, [] comprehensive toxicological data and safety profiles are still limited. Further research is needed to assess potential adverse effects and establish its safety profile for various applications.
Q10: What analytical techniques are commonly employed to quantify and analyze alpha-Cyperone?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing and quantifying alpha-Cyperone in plant extracts and essential oils. [, ] High-performance liquid chromatography (HPLC) with UV detection has also been employed for the simultaneous determination of alpha-Cyperone and other compounds, such as nootkatone, in Cyperus rotundus samples. [] These analytical methods allow for the identification and quantification of alpha-Cyperone in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)

